CID 71376376
CAS No.: 652156-02-0
Cat. No.: VC16816912
Molecular Formula: C10H11ClMgO
Molecular Weight: 206.95 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 652156-02-0 |
---|---|
Molecular Formula | C10H11ClMgO |
Molecular Weight | 206.95 g/mol |
Standard InChI | InChI=1S/C10H11ClO.Mg/c11-9-5-2-1-4-8(9)10-6-3-7-12-10;/h1-2,4-5,10H,3,6-7H2; |
Standard InChI Key | UVAFRPNBDQHXDO-UHFFFAOYSA-N |
Canonical SMILES | C1CC(OC1)C2=CC=CC=C2Cl.[Mg] |
Introduction
Chemical Identity and Structural Characterization
Molecular Architecture
CID 71376376 consists of a magnesium atom coordinated to a 2-(2-chlorophenyl)oxolane ligand. The oxolane (tetrahydrofuran derivative) moiety is substituted at the 2-position with a chlorophenyl group, creating a sterically hindered environment around the magnesium center. The IUPAC name, (2-(2-Chlorophenyl)oxolane)--magnesium (1/1), reflects this coordination stoichiometry .
The SMILES notation C1CC(OC1)C2=CC=CC=C2Cl.[Mg]
encodes the structure, highlighting the tetrahydrofuran ring (C1CC(OC1)
) linked to a 2-chlorophenyl group (C2=CC=CC=C2Cl
) and the magnesium atom. The InChIKey UVAFRPNBDQHXDO-UHFFFAOYSA-N
further standardizes its chemical identifier.
Table 1: Computed Physicochemical Properties of CID 71376376
Property | Value | Method/Source |
---|---|---|
Molecular Weight | 206.95 g/mol | PubChem 2.1 |
Exact Mass | 206.0348844 Da | PubChem 2.1 |
Topological Polar Surface Area | 9.23 Ų | Cactvs 3.4.8.18 |
Heavy Atom Count | 13 | PubChem |
Synthesis and Manufacturing
Reaction Mechanism
The proposed mechanism involves oxidative addition of the organic halide to magnesium, forming a magnesium-carbon bond. For CID 71376376:
This exothermic process requires inert conditions (e.g., argon atmosphere) to prevent oxidation of the magnesium reagent .
Physicochemical and Reactivity Profiles
Solubility and Stability
CID 71376376 is likely soluble in ethers (e.g., THF, diethyl ether) but reacts violently with protic solvents (e.g., water, alcohols), releasing methane and forming magnesium hydroxides:
Thermogravimetric analysis (TGA) of analogous compounds suggests decomposition above 150°C, necessitating low-temperature storage .
Reactivity in Organic Synthesis
As a Grignard-type reagent, CID 71376376 may participate in:
-
Nucleophilic Addition: To carbonyl groups, forming secondary alcohols.
-
Cross-Coupling Reactions: With aryl halides in the presence of transition metal catalysts (e.g., Ni, Pd).
Applications in Catalysis and Material Science
Catalytic Applications
Magnesium organometallics are pivotal in Ziegler-Natta polymerization. CID 71376376’s bulky ligand could stabilize active catalytic sites, enhancing polyolefin tacticity.
Pharmaceutical Intermediates
The chlorophenyl group is a common pharmacophore in antipsychotics (e.g., chlorpromazine). CID 71376376 might serve as a precursor for such analogs via quenching with electrophiles.
Future Research Directions
-
Mechanistic Studies: Elucidate the compound’s behavior in non-ethereal solvents.
-
Catalytic Screening: Test efficacy in asymmetric synthesis.
-
Toxicity Profiling: Evaluate ecotoxicological impacts via OECD guidelines.
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